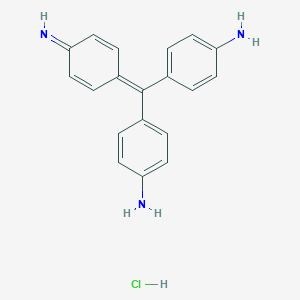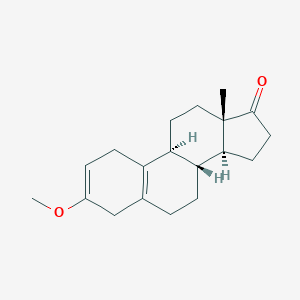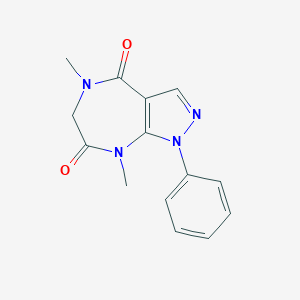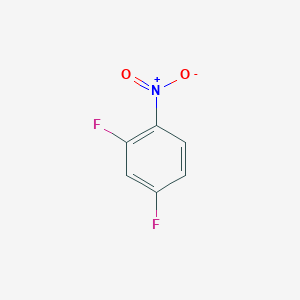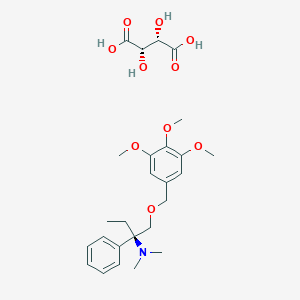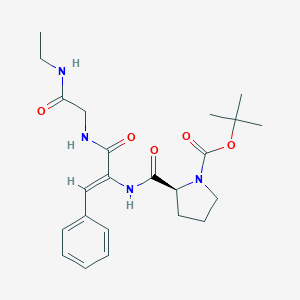
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide (Boc-Pro-D-Phe-Gly-NH-Et) is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a synthetic derivative of a natural peptide, and it has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Boc-Pro-D-Phe-Gly-NH-Et involves its ability to bind to specific receptors or enzymes. For example, the peptide binds to the active site of ACE and inhibits its activity, which leads to a decrease in blood pressure. Similarly, the peptide binds to the NPY receptor and activates downstream signaling pathways, which results in the regulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Boc-Pro-D-Phe-Gly-NH-Et has been shown to exhibit several biochemical and physiological effects. For example, the peptide has been found to decrease blood pressure by inhibiting ACE activity. It has also been shown to regulate appetite and pain by binding to NPY receptors. Additionally, Boc-Pro-D-Phe-Gly-NH-Et has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Boc-Pro-D-Phe-Gly-NH-Et in lab experiments is its high purity and stability. The use of SPPS techniques ensures that the peptide is free from impurities and is stable under various experimental conditions. However, one of the limitations of using this peptide is its cost, which can be a barrier for some research groups.
Direcciones Futuras
There are several future directions for the use of Boc-Pro-D-Phe-Gly-NH-Et in scientific research. One direction is the development of more potent and selective inhibitors of ACE and DPP-IV. Another direction is the identification of new NPY receptor ligands for the treatment of various diseases. Additionally, the use of Boc-Pro-D-Phe-Gly-NH-Et in cancer therapy is an area of active research, and further studies are needed to elucidate its mechanisms of action and potential clinical applications.
Conclusion:
In conclusion, Boc-Pro-D-Phe-Gly-NH-Et is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. The peptide is synthesized using SPPS techniques and has been used in drug discovery, peptide receptor targeting, and cancer therapy. Boc-Pro-D-Phe-Gly-NH-Et exhibits potent inhibitory effects on ACE and DPP-IV and selectively binds to NPY receptors. The peptide has several biochemical and physiological effects, including the regulation of blood pressure, appetite, and pain. Although there are limitations to its use in lab experiments, Boc-Pro-D-Phe-Gly-NH-Et has several future directions for scientific research, including the development of more potent and selective inhibitors and the identification of new NPY receptor ligands.
Métodos De Síntesis
The synthesis of Boc-Pro-D-Phe-Gly-NH-Et involves the use of solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid, Boc-Pro, to a solid support. The next amino acid, D-Phe, is then attached to the Boc-Pro through a peptide bond. The remaining amino acids, Gly and Et-NH2, are then sequentially added to the growing peptide chain. Finally, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Boc-Pro-D-Phe-Gly-NH-Et has been used in various scientific research applications, including drug discovery, peptide receptor targeting, and cancer therapy. This peptide has been found to exhibit potent inhibitory effects on several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). It has also been shown to selectively bind to neuropeptide Y (NPY) receptors, which are involved in the regulation of appetite, anxiety, and pain.
Propiedades
Número CAS |
125768-11-8 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Fórmula molecular |
C23H32N4O5 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1 |
Clave InChI |
YVPSQTILRMLJPC-DNKLCNGGSA-N |
SMILES isomérico |
CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
SMILES canónico |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Secuencia |
PXG |
Sinónimos |
Boc-Pro-dPhe-Gly-NHEt tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



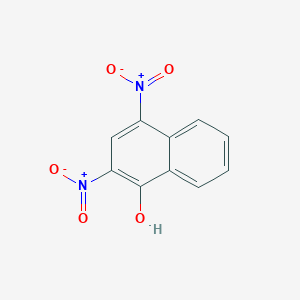
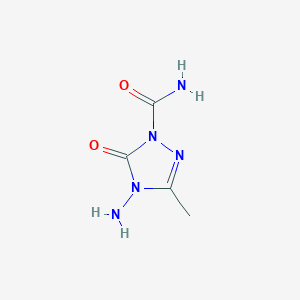
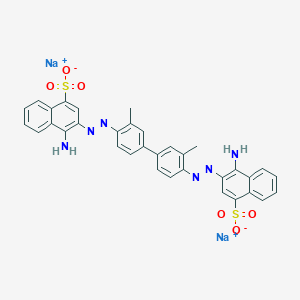
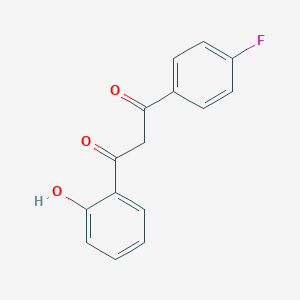
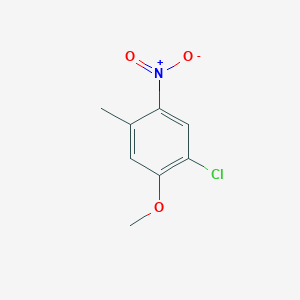
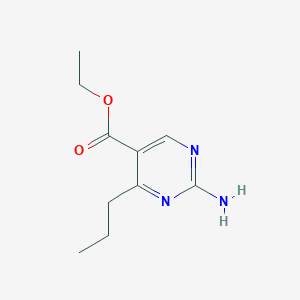
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
